5-Chloro-2-isopropoxyphenylboronic acid
Overview
Description
5-Chloro-2-isopropoxyphenylboronic acid is a boronic acid derivative characterized by the presence of a chlorine atom and an isopropoxy group on the phenyl ring. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be key reagents in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The 5-Chloro-2-isopropoxyphenylboronic acid, as an organoboron reagent, plays a crucial role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s molecular weight is 21445 , which could influence its absorption and distribution in the body.
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is fundamental to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors . The reaction conditions are exceptionally mild and tolerant to various functional groups . The organoboron reagents used in this reaction, including this compound, are relatively stable, readily prepared, and generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-isopropoxyphenylboronic acid typically involves the reaction of this compound with a suitable boronic acid derivative under mild conditions. The reaction conditions often require the use of a palladium catalyst and a base to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route described above. The process involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-isopropoxyphenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., sodium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Chlorinated phenols.
Reduction: Reduced phenyl boronic acids.
Substitution: Substituted phenyl boronic acids.
Scientific Research Applications
5-Chloro-2-isopropoxyphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules.
Comparison with Similar Compounds
5-Chloro-2-isopropoxyphenylboronic acid is unique in its combination of a chlorine atom and an isopropoxy group on the phenyl ring. Similar compounds include:
3-Chloro-2-isopropoxyphenylboronic acid: Similar structure but with a different position of the chlorine atom.
4-Chloro-2-isopropoxyphenylboronic acid: Similar structure but with a different position of the chlorine atom.
5-Chloro-2-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
These compounds differ in their reactivity and the types of products they form in cross-coupling reactions.
Properties
IUPAC Name |
(5-chloro-2-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRYIHCKXSSLGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584232 | |
Record name | {5-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352534-87-3 | |
Record name | {5-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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